6-Benzofurancarboxaldehyde, 4-methoxy-
Description
Overview of Benzofuran (B130515) Derivatives in Chemical and Biological Research
Benzofuran, a heterocyclic compound composed of fused benzene (B151609) and furan (B31954) rings, serves as a fundamental scaffold in a vast array of natural and synthetic molecules. nih.govrsc.orgnih.gov This structural unit is of significant interest to chemical and pharmaceutical researchers due to the wide range of biological activities exhibited by its derivatives. rsc.orgrsc.org Benzofuran-containing compounds are ubiquitous in nature, having been isolated from various plant families such as Asteraceae, Fabaceae, and Moraceae. mdpi.com
The therapeutic potential of benzofuran derivatives is extensive, with research demonstrating their efficacy as antimicrobial, antifungal, anti-inflammatory, analgesic, and antitumor agents. nih.govresearchgate.netmdpi.com The versatility of the benzofuran core allows for the synthesis of a diverse library of compounds with varied pharmacological profiles. mdpi.com For instance, certain halogenated derivatives of benzofuran have shown a significant increase in anticancer activities. nih.govmdpi.com Furthermore, the incorporation of the benzofuran motif into hybrid molecules, such as those containing chalcone (B49325), triazole, or imidazole (B134444) moieties, has given rise to potent cytotoxic agents. nih.gov The broad spectrum of biological activities associated with benzofurans has established them as privileged scaffolds in drug discovery and medicinal chemistry. mdpi.comresearchgate.net
The Unique Architectural Features of 6-Benzofurancarboxaldehyde, 4-methoxy- and its Related Isomers
The compound 6-Benzofurancarboxaldehyde, 4-methoxy- possesses a distinct substitution pattern on the benzofuran core that differentiates it from more commonly studied isomers. Its architecture features a methoxy (B1213986) group at the 4-position and a carboxaldehyde group at the 6-position. This specific arrangement of functional groups influences the molecule's electronic properties, reactivity, and potential biological interactions.
To understand the unique nature of 6-Benzofurancarboxaldehyde, 4-methoxy-, it is useful to compare its structure with related isomers. The position of the aldehyde and methoxy groups on the benzene portion of the benzofuran ring can significantly alter the compound's characteristics. For instance, Vanillin, or 4-hydroxy-3-methoxybenzaldehyde, is a well-known flavoring agent, and its derivatives are used as precursors in the synthesis of various compounds. researchgate.net Another related compound, 4-Methoxybenzaldehyde (B44291), is a naturally occurring compound found in various plants. nih.gov
| Property | 6-Benzofurancarboxaldehyde, 4-methoxy- (Predicted) | Benzofuran-4-carbaldehyde nih.gov | 5-Methoxy-2-methyl-1-benzofuran-6-carbaldehyde nih.gov |
| Molecular Formula | C10H8O3 | C9H6O2 | C11H10O3 |
| Molecular Weight | 176.17 g/mol | 146.14 g/mol | 190.19 g/mol |
| IUPAC Name | 4-methoxy-1-benzofuran-6-carbaldehyde | 1-benzofuran-4-carbaldehyde | 5-methoxy-2-methyl-1-benzofuran-6-carbaldehyde |
This table is interactive. Click on the headers to sort the data.
Current Research Landscape and Gaps in Understanding 6-Benzofurancarboxaldehyde, 4-methoxy-
A review of the current scientific literature reveals a significant research gap concerning the specific compound 6-Benzofurancarboxaldehyde, 4-methoxy-. While the broader class of benzofuran derivatives has been extensively studied, this particular isomer remains largely unexplored. There is a scarcity of published studies detailing its synthesis, characterization, and biological evaluation.
In contrast, research on structurally related compounds provides a foundation for potential future investigations. For example, a study on 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives, which share the 4-methoxybenzofuran (B8762342) core, identified potent inhibitors of MAP kinase-interacting serine/threonine-protein kinases (Mnks). nih.gov These findings suggest that the 4-methoxybenzofuran scaffold could be a valuable starting point for developing novel therapeutic agents. nih.gov Specifically, compound 8k from this study, which demonstrated strong interactions with Mnk2, highlights the potential of this unique benzofuran scaffold. nih.gov
The lack of research on 6-Benzofurancarboxaldehyde, 4-methoxy- represents an opportunity for new avenues of scientific inquiry. Future research could focus on developing efficient synthetic routes to access this compound, followed by a thorough investigation of its physicochemical properties and a comprehensive screening for biological activities. Given the diverse pharmacological profile of the benzofuran class of compounds, it is plausible that 6-Benzofurancarboxaldehyde, 4-methoxy- may possess novel therapeutic properties worthy of exploration.
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-1-benzofuran-6-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-12-9-4-7(6-11)5-10-8(9)2-3-13-10/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLSDRVVSPRBAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C=CO2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460108 | |
| Record name | 6-Benzofurancarboxaldehyde, 4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
831222-93-6 | |
| Record name | 6-Benzofurancarboxaldehyde, 4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 6 Benzofurancarboxaldehyde, 4 Methoxy and Analogues
Historical and Conventional Synthetic Pathways
Traditional synthetic routes to 6-Benzofurancarboxaldehyde, 4-methoxy- and its analogs have historically relied on multi-step sequences involving the formation of the benzofuran (B130515) ring followed by the introduction of the required functional groups.
Cyclization Reactions in Benzofuran Ring Formation
The construction of the benzofuran nucleus is a critical step in the synthesis of these compounds. A common strategy involves the cyclization of appropriately substituted phenolic precursors. For instance, the synthesis of a related compound, 6-hydroxybenzofuran (B80719), can be achieved from 2-hydroxy-4-methoxybenzaldehyde. This process typically involves the reaction with chloroacetic acid, followed by cyclization in acetic anhydride. While this example yields a hydroxyl group at the 6-position, it demonstrates a classical approach to forming the benzofuran ring with an oxygen-containing substituent at the desired location. The methoxy (B1213986) group at the 4-position of the starting material directs the cyclization and influences the final substitution pattern.
Another established method for constructing the benzofuran ring is the palladium-catalyzed heteroannulation of o-iodophenols with acetylenic compounds. This reaction, often carried out with copper co-catalysis, provides a versatile route to 2-substituted benzofurans. The specific substitution pattern of the resulting benzofuran is determined by the choice of the starting phenol (B47542) and alkyne.
Approaches to Introduce Aldehyde and Methoxy Functionalities
Once the 4-methoxybenzofuran (B8762342) core is established, the introduction of the aldehyde group at the C6 position is a key transformation. Classical formylation reactions, such as the Reimer-Tiemann and Vilsmeier-Haack reactions, are conventional methods for this purpose. nih.govarkat-usa.orgorganic-chemistry.orgwikipedia.orgwikipedia.orgnrochemistry.comijpcbs.comquora.comsynarchive.com
The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform (B151607) in a basic medium. nih.govwikipedia.orgquora.comsynarchive.com For a 4-methoxybenzofuran precursor that also possesses a hydroxyl group, this reaction could potentially introduce a formyl group. However, the regioselectivity of the Reimer-Tiemann reaction can be a challenge, often leading to a mixture of isomers. wikipedia.org
The Vilsmeier-Haack reaction offers another route for the formylation of electron-rich aromatic and heteroaromatic compounds. arkat-usa.orgorganic-chemistry.orgwikipedia.orgnrochemistry.comijpcbs.com This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF), to introduce an aldehyde group. arkat-usa.orgwikipedia.orgnrochemistry.comijpcbs.com The electron-donating nature of the methoxy group and the oxygen atom of the furan (B31954) ring activate the benzofuran system towards electrophilic substitution, making the Vilsmeier-Haack reaction a plausible method for the synthesis of 6-Benzofurancarboxaldehyde, 4-methoxy-. The reaction conditions, including the choice of solvent and temperature, can influence the regioselectivity of the formylation.
Modern Catalytic and Green Chemistry Approaches
Contemporary synthetic chemistry has seen a shift towards more efficient and environmentally benign methods. These include palladium-catalyzed cross-coupling reactions and one-pot syntheses, which offer improved yields, regioselectivity, and atom economy.
Palladium-Catalyzed Cross-Coupling for Regioselective Functionalization
Palladium-catalyzed reactions are powerful tools for the selective functionalization of heterocyclic compounds. nih.gov To introduce the aldehyde group at the C6 position of a pre-existing 4-methoxybenzofuran ring, a common strategy involves the carbonylation of a 6-halo-4-methoxybenzofuran precursor. This reaction typically employs carbon monoxide gas or a CO surrogate in the presence of a palladium catalyst and a suitable ligand. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.
For instance, the palladium-catalyzed alkoxycarbonylation of aryl halides can be used to introduce an ester group, which can then be reduced to the desired aldehyde. This two-step sequence provides a reliable method for the regioselective introduction of the formyl group.
One-Pot Synthetic Protocols
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and waste reduction. arkat-usa.orgnih.govresearchgate.netresearchgate.netbohrium.com Several one-pot procedures for the synthesis of substituted benzofurans have been developed. arkat-usa.orgnih.govresearchgate.netresearchgate.netbohrium.com For example, a one-pot procedure starting from halogenated phenols has been successfully applied to the synthesis of various benzofuran derivatives. arkat-usa.orgresearchgate.net This approach typically involves a palladium-catalyzed Sonogashira coupling followed by an in-situ cyclization. By carefully selecting the appropriately substituted halophenol and alkyne, it is conceivable to devise a one-pot synthesis that directly yields 6-Benzofurancarboxaldehyde, 4-methoxy- or a close precursor.
Derivatization from Precursors and Related Compounds
The synthesis of 6-Benzofurancarboxaldehyde, 4-methoxy- can also be achieved through the chemical modification of readily available precursors. A plausible precursor is a 4-methoxybenzofuran derivative with a functional group at the C6 position that can be converted into an aldehyde.
For example, a 6-carboxy-4-methoxybenzofuran could be a suitable starting material. The carboxylic acid can be reduced to the corresponding primary alcohol, which can then be oxidized to the aldehyde. A variety of reagents are available for both the reduction and oxidation steps, allowing for the selection of mild and selective conditions.
Alternatively, a 6-methyl-4-methoxybenzofuran could serve as a precursor. The methyl group can be oxidized to the aldehyde functionality using various oxidizing agents. This approach, however, may require careful control of the reaction conditions to avoid over-oxidation to the carboxylic acid.
Synthetic Challenges and Future Directions in 6-Benzofurancarboxaldehyde, 4-methoxy- Production
The synthesis of 6-Benzofurancarboxaldehyde, 4-methoxy- is not without its challenges, primarily centered around achieving the desired regioselectivity during the functionalization of the benzofuran core.
A significant hurdle is the regioselective formylation of 4-methoxybenzofuran. The methoxy group at the 4-position is an ortho-, para-directing group, which can lead to a mixture of products during electrophilic substitution. The primary desired product is the 6-formyl derivative; however, formylation could also potentially occur at the 2-, 5-, or 7-positions. Controlling the reaction conditions, such as the choice of Lewis acid and solvent, is critical to favor the formation of the 6-substituted isomer. The use of directing groups, which can be temporarily installed to guide the electrophile to the desired position and later removed, is a strategy that could be explored to overcome this challenge. acs.org
Another challenge lies in the potential for side reactions. The conditions required for formylation can sometimes lead to the cleavage of the methoxy group or other sensitive functionalities on the benzofuran ring. Therefore, the development of milder and more selective formylation methods is an important area of research.
The table below outlines some of the key synthetic challenges and potential future directions for the production of 6-Benzofurancarboxaldehyde, 4-methoxy-.
| Challenge | Description | Potential Future Direction |
| Regioselectivity | The 4-methoxy group directs electrophilic substitution to multiple positions (2, 5, 6, and 7), leading to a mixture of formylated isomers. | Development of novel directing group strategies to ensure selective formylation at the 6-position. Exploration of catalyst systems that can control regioselectivity through steric or electronic effects. |
| Reaction Conditions | Harsh conditions required for some formylation reactions (e.g., strong Lewis acids) can lead to decomposition or side reactions, such as demethylation of the methoxy group. | Investigation of milder formylation reagents and catalytic systems that operate under more benign conditions. nih.gov |
| Scalability | Many laboratory-scale synthetic methods for benzofurans are not easily scalable for industrial production due to complex procedures, low yields, or the use of expensive or hazardous reagents. | Focus on developing robust, high-yielding, and cost-effective synthetic routes that are amenable to large-scale production. |
| Direct C-H Functionalization | The introduction of the formyl group often requires a multi-step sequence. | Research into direct C-H formylation methods that can introduce the aldehyde group at the 6-position in a single step, which would significantly improve synthetic efficiency. |
Future research in this area will likely focus on the development of more efficient and regioselective methods for the synthesis of substituted benzofurans. The advent of modern synthetic techniques, such as C-H activation and photoredox catalysis, holds promise for the direct and controlled functionalization of the benzofuran nucleus, which could provide more streamlined and environmentally friendly routes to compounds like 6-Benzofurancarboxaldehyde, 4-methoxy-. acs.org The design of novel catalysts that can precisely control the position of functionalization on the benzofuran ring will be a key area of advancement.
Chemical Reactivity and Mechanistic Organic Transformations of the 6 Benzofurancarboxaldehyde, 4 Methoxy Moiety
Reactivity of the Aldehyde Group
The aldehyde group is the most reactive site for many transformations of this molecule. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. nih.gov The reactivity of this aldehyde is modulated by the electron-donating nature of the benzofuran (B130515) ring and the 4-methoxy group.
Nucleophilic addition is a fundamental reaction of aldehydes. nih.gov The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. dntb.gov.uamdpi.com This intermediate is then typically protonated to yield an alcohol. dntb.gov.ua The reaction can be catalyzed by either acid or base. ekb.eg In acid-catalyzed additions, the carbonyl oxygen is protonated first, which enhances the electrophilicity of the carbonyl carbon for attack by weaker nucleophiles. nih.gov In base-promoted reactions, a more reactive, negatively charged nucleophile attacks the carbonyl carbon directly. ekb.eg
For 6-Benzofurancarboxaldehyde, 4-methoxy-, the addition of strong nucleophiles like Grignard reagents or hydride donors (e.g., NaBH₄) would be effectively irreversible, leading to the formation of secondary alcohols. nih.gov The general mechanism for a nucleophilic addition is depicted below:
General Mechanism of Nucleophilic Addition to an Aldehyde
Step 1: Nucleophilic Attack The nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon, breaking the π bond and forming a tetrahedral alkoxide intermediate.
Step 2: Protonation The alkoxide intermediate is protonated by an acid source (H-A) to form the final alcohol product.
This reactivity is foundational for creating new carbon-carbon and carbon-heteroatom bonds at the C-6 position of the benzofuran core.
Condensation reactions of the aldehyde group are crucial for building more complex molecular architectures. These reactions involve an initial nucleophilic addition followed by a dehydration step.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or derivatives of cyanoacetic acid, typically catalyzed by a weak base. cas.cz For instance, benzofuran aldehydes can undergo Knoevenagel condensation to form α,β-unsaturated products. rsc.org This reaction is instrumental in extending the carbon chain at the C-6 position, often resulting in the formation of a new carbon-carbon double bond. rsc.org The stereochemistry of the resulting alkene is frequently the thermodynamically more stable (E)-isomer. cas.cz
Schiff Base Formation: Schiff bases, or imines, are formed through the condensation of an aldehyde with a primary amine. ekb.eg The reaction proceeds in two main steps: the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by acid-catalyzed dehydration to yield the final imine. rsc.org The formation of Schiff bases from benzofuran carboxaldehydes with various amines and hydrazides has been reported, highlighting the utility of this transformation. researchgate.net These reactions are often carried out by refluxing the reactants in a suitable solvent like ethanol (B145695). ekb.egresearchgate.net
The table below summarizes representative Schiff base formation reactions with analogous benzofuran aldehydes.
| Aldehyde Reactant | Amine/Hydrazide Reactant | Reaction Conditions | Product Type | Reference |
|---|---|---|---|---|
| 7-Methoxy-2-[4-(methylsulfanyl)phenyl]-1-benzofuran-5-carboxaldehyde | 3,5-Difluoroaniline | Reflux in ethanol with acetic acid | Substituted Schiff Base | researchgate.net |
| 7-Methoxy-2-[4-(methylsulfanyl)phenyl]-1-benzofuran-5-carboxaldehyde | 3-Methylpyridine-4-carbohydrazide | Reflux in ethanol with acetic acid | Substituted Hydrazone | researchgate.net |
| 4-Hydroxy-benzofuran-6-carboxyhydrazide | Substituted Benzaldehydes | Reflux in ethanol | Schiff Base (Hydrazone) | docsdrive.com |
| 2-Hydroxy-4-methoxy benzaldehyde (B42025) | Isonicotinic acid hydrazide | Methanol solvent | o-hydroxy Schiff base | thieme.de |
Transformations Involving the Methoxy (B1213986) Group and Benzofuran Core
While the aldehyde group is the primary site of reactivity, the methoxy group and the benzofuran ring can also participate in various transformations.
Demethylation of the Methoxy Group: The methoxy group at the C-4 position is an aryl methyl ether, which can be cleaved to yield the corresponding phenol (B47542) (a hydroxybenzofuran). This transformation is significant as it unmasks a potentially reactive hydroxyl group. Common reagents for this O-demethylation include strong Lewis acids like boron tribromide (BBr₃) or aluminum chloride (AlCl₃), or nucleophilic reagents like sodium 1-dodecanethiolate in a solvent like DMF. researchgate.netgoogle.com The choice of reagent is critical to avoid unwanted side reactions on the sensitive benzofuran ring. For example, an optimized process for the demethylation of 6-methoxybenzofuran (B1631075) to 6-hydroxybenzofuran (B80719) utilizes sodium 1-dodecanethiolate in DMF at 120-130 °C. researchgate.net
Reactions of the Benzofuran Core: The benzofuran ring system can undergo electrophilic aromatic substitution. The regiochemical outcome of such reactions is governed by the directing effects of the existing substituents. libretexts.org The 4-methoxy group is a strong activating group and an ortho, para-director. The 6-carboxaldehyde group is a deactivating group and a meta-director. In this specific molecule, the positions ortho to the powerful methoxy director are C-5 and C-3. The positions meta to the aldehyde director are C-5 and C-7. Therefore, electrophilic attack is strongly favored at the C-5 position, which is activated by the methoxy group and is also a meta position relative to the deactivating aldehyde group. Halogenation or nitration would be expected to occur preferentially at this site. libretexts.orgresearchgate.net The benzofuran ring itself can also be cleaved under certain harsh conditions, such as with strong acids, but these transformations are less common under typical synthetic protocols. researchgate.net
Reaction Stereochemistry and Regioselectivity Considerations
Stereochemistry: In reactions where a new stereocenter is formed, such as the nucleophilic addition of a non-hydride nucleophile to the aldehyde, a racemic mixture of enantiomers will be produced unless a chiral reagent or catalyst is used. The trigonal planar geometry of the aldehyde group allows for nucleophilic attack from either face with equal probability. dntb.gov.ua In condensation reactions like the Knoevenagel condensation, the formation of geometric isomers ((E) and (Z)) is possible. Typically, the reaction is under thermodynamic control, favoring the formation of the more stable (E)-isomer to minimize steric strain. cas.cz
Regioselectivity: As discussed previously, the regioselectivity of electrophilic substitution on the aromatic portion of the benzofuran core is dictated by the combined electronic effects of the substituents.
4-Methoxy group: Activating, ortho, para-director (directs to C-3 and C-5).
6-Carboxaldehyde group: Deactivating, meta-director (directs to C-5 and C-7).
The convergence of these directing effects makes the C-5 position the most probable site for electrophilic attack. The strong activating effect of the methoxy group strongly favors substitution at its ortho position (C-5), and this is reinforced by the aldehyde group directing meta to the same position. Attack at C-7 is electronically disfavored due to being para to the deactivating aldehyde, while attack at C-3, though ortho to the methoxy group, is generally less reactive in benzofurans than the benzene (B151609) ring positions. This predictable regioselectivity is a valuable feature in the synthetic application of this molecule. libretexts.org
Role in Natural Product Chemistry and Biosynthesis
Isolation and Characterization of Benzofuran (B130515) Carboxaldehydes from Biological Sources (e.g., Fungi, Plants)
Benzofuran derivatives are ubiquitous in nature, having been isolated from various biological sources, including plants and fungi. rsc.orgnih.gov While the specific compound 6-Benzofurancarboxaldehyde, 4-methoxy- is not commonly reported as a direct isolate, numerous other structurally related benzofuran carboxaldehydes and their precursors have been successfully identified and characterized.
Fungi, particularly species associated with marine organisms or those used in traditional food production, have proven to be a rich source of novel benzofuran compounds. For instance, a new derivative, 4-acetyl-5-hydroxy-3,6,7-trimethylbenzofuran-2(3H)-one, was isolated from the fungus Alternaria sp. associated with a sea cucumber. researchgate.net Similarly, Eurotium cristatum, the dominant fungus in Fuzhuan brick tea, has been found to produce several benzaldehyde (B42025) derivatives that contribute to the tea's bioactivity. researchgate.net Research into fungal metabolites has also led to the identification of benzofuran-5-ol (B79771) derivatives with potent antifungal properties. nih.gov
In the plant kingdom, benzofurans are well-documented. For example, compounds like pterofuran and vignafuran (B1196973) have been isolated from various plant species. researchgate.net The GC-MS analysis of extracts from Gmelina arborea revealed the presence of benzofuran-2-carboxaldehyde, a compound also obtainable from coal tar. researchgate.net The Moraceae plant family is a notable source of naturally occurring benzofuran heterocycles. acs.orgnih.gov The isolation of these compounds typically involves extraction from the biological source followed by chromatographic and spectroscopic techniques for purification and structural elucidation.
The table below provides examples of benzofuran derivatives isolated from natural sources.
| Compound Name | Natural Source | Reference |
| 4-acetyl-5-hydroxy-3,6,7-trimethylbenzofuran-2(3H)-one | Fungus (Alternaria sp.) | researchgate.net |
| Pterofuran | Plants | researchgate.net |
| Vignafuran | Plants | researchgate.net |
| Benzofuran-2-carboxaldehyde | Gmelina arborea | researchgate.net |
| nor-Lignans | Styrax ferrugineus (leaves) | nih.gov |
6-Benzofurancarboxaldehyde, 4-methoxy- as a Biosynthetic Intermediate or Analogous Structure
While direct evidence for 6-Benzofurancarboxaldehyde, 4-methoxy- as a specific biosynthetic intermediate is not prominently featured in available literature, its structure is analogous to key precursors in the biosynthesis of more complex, naturally occurring benzofurans, such as the furanocoumarins.
The biosynthesis of psoralen (B192213), a linear furanocoumarin, originates from the shikimate pathway via coumarins. wikipedia.org The core benzofuran structure is often formed through the cyclization of phenolic precursors. For instance, the synthesis of a benzofuran ring can be achieved via the intramolecular cyclization of ortho-alkynylphenols or ortho-hydroxystilbenes. nih.govorganic-chemistry.org The aldehyde and methoxy (B1213986) functional groups present in 6-Benzofurancarboxaldehyde, 4-methoxy- are common moieties in natural product biosynthesis. Aldehydes can serve as precursors to carboxylic acids or alcohols, or participate in condensation reactions, while methoxy groups are typically introduced by methyltransferase enzymes.
Therefore, it is plausible that a substituted benzofuran carboxaldehyde like the 4-methoxy variant could function as an intermediate that undergoes further enzymatic modification—such as hydroxylation, cyclization, or other substitutions—to form more complex natural products. Its structural similarity to intermediates in pathways leading to compounds like psoralen suggests it is a relevant analogue for studying such biosynthetic transformations. wikipedia.org
Synthetic Efforts Towards Naturally Occurring Benzofuran Analogues (e.g., Psoralen Derivatives, Methoxsalen)
The significant biological activities of natural benzofuran analogues, particularly the furanocoumarins used in photochemotherapy, have driven extensive research into their chemical synthesis. nih.govresearchgate.net Compounds like Psoralen and its derivative Methoxsalen (B1676411) (also known as 8-methoxypsoralen or xanthotoxin) are targets of major synthetic interest. wikipedia.orgnih.gov
Synthetic strategies for psoralens often involve the construction of the tricyclic ring system from simpler, pre-formed precursors. nih.govdocumentsdelivered.com Two common approaches are:
Formation of the furan (B31954) ring onto a pre-existing coumarin (B35378) moiety. nih.gov
Formation of the pyrone ring onto a pre-formed benzofuran derivative. nih.gov
In the second approach, a suitably substituted benzofuran, potentially a benzofuran carboxaldehyde, serves as a key starting material. nih.gov For example, the synthesis of psoralen can be achieved from a 7-hydroxy derivative of 2,3-dihydrobenzofuran (B1216630) through a Gattermann–Koch reaction (which introduces an aldehyde group) followed by a Perkin condensation and subsequent dehydrogenation to form the furan and pyrone rings. wikipedia.org Various catalytic systems, often employing palladium and copper, are used for the efficient synthesis of the benzofuran core itself, for instance, through the Sonogashira coupling of iodophenols and terminal alkynes followed by intramolecular cyclization. acs.orgnih.gov
The synthesis of Methoxsalen, a widely used pharmaceutical, has been achieved through multiple routes. One patented process starts from pyrogallol (B1678534) and proceeds through a six-step reaction sequence, including cyclization and methylation, to yield the final product. google.com Another multi-step synthesis begins with 1,2,3-trimethoxy-benzene. google.com These syntheses highlight the importance of controlling the substitution pattern on the aromatic rings to achieve the desired isomer. The development of new synthetic methods remains an active area of research, aiming for higher yields, fewer side reactions, and more environmentally benign processes. rsc.orgdocumentsdelivered.com
Advanced Analytical and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of organic molecules, including 6-Benzofurancarboxaldehyde, 4-methoxy-. By analyzing the chemical shifts (δ) and coupling constants (J) in both ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in the molecule can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aldehydic proton, the aromatic protons on the benzofuran (B130515) ring system, and the methoxy (B1213986) group protons. The aldehydic proton typically appears as a singlet in the downfield region (around δ 9.8-10.1 ppm). The aromatic protons will exhibit a complex splitting pattern depending on their substitution, with chemical shifts generally in the range of δ 6.8-8.0 ppm. The methoxy protons will be visible as a sharp singlet at approximately δ 3.8-4.0 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of δ 190-195 ppm. The carbons of the aromatic and furan (B31954) rings will appear in the δ 100-160 ppm region, with the carbon attached to the methoxy group showing a characteristic upfield shift. The methoxy carbon itself will resonate at around δ 55-60 ppm.
Table 1: Representative ¹H NMR Data for Related Compounds
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Reference |
|---|---|---|---|
| 4-Methoxybenzaldehyde (B44291) | CDCl₃ | 9.88 (s, 1H, CHO), 7.84 (d, 2H, Ar-H), 6.98 (d, 2H, Ar-H), 3.87 (s, 3H, OCH₃) | rsc.org |
| 1-(2-Methylbenzyloxy)-4-methoxybenzene | CDCl₃ | 7.38 (d, 1H), 7.25-7.16 (m, 3H), 6.91 (d, 2H), 6.82 (d, 2H), 4.95 (s, 2H), 3.73 (s, 3H, OCH₃), 2.35 (s, 3H) | rsc.org |
| 4-Methoxyacetophenone | CDCl₃ | 7.91 (d, 2H), 6.91 (d, 2H), 3.84 (s, 3H, OCH₃), 2.53 (s, 3H) | rsc.org |
Table 2: Representative ¹³C NMR Data for Related Compounds
| Compound | Solvent | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| 4-Methoxybenzaldehyde | D₂O (predicted) | 193.1, 165.2, 132.4, 130.5, 114.8, 56.2 | hmdb.ca |
| 1-(2-Methylbenzyloxy)-4-methoxybenzene | CDCl₃ | 154.1, 153.2, 136.7, 135.2, 130.5, 128.7, 128.3, 126.1, 115.9, 114.8, 69.4, 55.8, 19.0 | rsc.org |
| 4-Methoxyacetophenone | CDCl₃ | 196.8, 163.5, 130.6, 130.3, 113.7, 55.4, 26.3 | rsc.org |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For 6-Benzofurancarboxaldehyde, 4-methoxy-, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight.
While the specific mass spectrum for 6-Benzofurancarboxaldehyde, 4-methoxy- is not detailed in the provided search results, the expected fragmentation would likely involve the loss of the formyl group (CHO) and the methoxy group (OCH₃). The mass spectrum of the related compound 7-Methoxy-2-[4-methoxyphenyl]-1-benzofuran-5-carboxaldehyde has been reported in the context of its Schiff base derivatives, indicating that such compounds are amenable to mass spectrometric analysis. researchgate.net The mass spectrum of 4-methoxybenzaldehyde shows a prominent molecular ion peak and characteristic fragments. researchgate.net
Table 3: Mass Spectrometry Data for 4-Methoxybenzaldehyde
| m/z | Relative Intensity (%) | Putative Fragment | Reference |
|---|---|---|---|
| 136 | 100 | [M]⁺ | researchgate.net |
| 135 | 95 | [M-H]⁺ | researchgate.net |
| 107 | 30 | [M-CHO]⁺ | researchgate.net |
| 92 | 25 | [M-CHO-CH₃]⁺ | researchgate.net |
| 77 | 40 | [C₆H₅]⁺ | researchgate.net |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. The IR spectrum of 6-Benzofurancarboxaldehyde, 4-methoxy- would be expected to exhibit characteristic absorption bands for the aldehyde, ether, and aromatic functionalities.
Specifically, a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group would be anticipated in the region of 1680-1700 cm⁻¹. The C-H stretch of the aldehyde is also characteristic, appearing as a pair of weak bands around 2720 and 2820 cm⁻¹. The C-O-C stretching of the methoxy group and the furan ring would result in strong bands in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range. The IR spectrum of a related benzofuran derivative, N-[2-(6-Methoxy-2-oxo-2H-chromen-4-yl)-benzofuran-3-yl]-benzamide, shows characteristic C=O and C-O-C stretching frequencies. scirp.org
Table 4: Expected Infrared Absorption Bands for 6-Benzofurancarboxaldehyde, 4-methoxy-
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aldehyde | C=O Stretch | 1680 - 1700 |
| Aldehyde | C-H Stretch | 2720 & 2820 |
| Ether (Aryl-O-CH₃) | C-O Stretch | 1250 & 1040 |
| Aromatic | C=C Stretch | 1450 - 1600 |
| Benzofuran | C-O-C Stretch | ~1100 |
X-ray Diffraction Studies for Solid-State Molecular Architecture
Although a crystal structure for 6-Benzofurancarboxaldehyde, 4-methoxy- itself has not been reported in the searched literature, X-ray diffraction data for several related benzofuran derivatives are available. For instance, the crystal structure of N-[2-(6-Methoxy-2-oxo-2H-chromen-4-yl)-benzofuran-3-yl]-benzamide has been determined, revealing a monoclinic crystal system with the space group P 21/n. scirp.org Similarly, the crystal structure of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives have been analyzed. scispace.com These studies demonstrate that benzofuran systems can form well-ordered crystals suitable for X-ray analysis, and provide insight into the likely packing and intermolecular interactions that could be expected for 6-Benzofurancarboxaldehyde, 4-methoxy-.
Table 5: Crystallographic Data for a Related Benzofuran Derivative
| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|
| N-[2-(6-Methoxy-2-oxo-2H-chromen-4-yl)-benzofuran-3-yl]-benzamide | Monoclinic | P 21/n | a = 12.0551(11) Å, b = 9.7853(8) Å, c = 16.6517(16) Å, β = 90.092(4)° | scirp.org |
Exploration of 6 Benzofurancarboxaldehyde, 4 Methoxy in Materials Science and Industrial Applications
Utilization as Precursors for Polymer Synthesis
The aldehyde functional group on the 6-Benzofurancarboxaldehyde, 4-methoxy- molecule is a versatile handle for a variety of polymerization reactions. This functionality allows it to serve as a monomer unit in the synthesis of several classes of high-performance polymers. Benzofuran (B130515) derivatives, in general, are utilized in the preparation of polymers such as polyamides, polyarylates, polybenzimidazoles, and polyesters. nih.govresearchgate.net
The presence of the aldehyde allows for condensation reactions with appropriate co-monomers. For instance, reaction with diamines could lead to the formation of polyimines (Schiff base polymers), a class of materials known for their thermal stability and chelating properties. Furthermore, the aldehyde can be oxidized to a carboxylic acid, which significantly broadens the scope of potential polymerization pathways. This resulting benzofuran carboxylic acid derivative could then participate in polycondensation reactions with diols or diamines to produce polyesters and polyamides, respectively. These polymers often exhibit high thermal stability and desirable mechanical properties. researchgate.net
The rigid benzofuran core, when incorporated into a polymer backbone, is expected to enhance the thermal stability and glass transition temperature (Tg) of the resulting material. nih.govthieme-connect.com The methoxy (B1213986) group, being an electron-donating group, can influence the polymer's solubility and electronic properties.
Below is a table summarizing the types of polymers that could potentially be synthesized using 6-Benzofurancarboxaldehyde, 4-methoxy- as a precursor, based on established polymerization reactions of similar functionalized monomers.
| Polymer Class | Potential Co-monomer | Key Polymer Characteristics |
| Polyimines | Aromatic or Aliphatic Diamines | Thermal stability, chelation properties |
| Polyesters | Diols (after oxidation of aldehyde) | High thermal stability, good mechanical properties |
| Polyamides | Diamines (after oxidation of aldehyde) | High thermal stability, excellent strength |
Potential in Optoelectronic Materials (e.g., Organic Light-Emitting Diodes)
Benzofuran derivatives are increasingly investigated for their applications in optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs). nih.govnih.gov Their utility in this field stems from their favorable electronic properties, including high fluorescence quantum yields and good charge-carrier mobilities. acs.org The specific structure of 6-Benzofurancarboxaldehyde, 4-methoxy- suggests its potential as a building block for materials used in OLEDs, either as an emissive layer component or as a host material.
The extended π-conjugation of the benzofuran system is conducive to luminescence. The aldehyde and methoxy groups can be used to tune the electronic properties of the molecule. The electron-donating methoxy group and the electron-withdrawing carboxaldehyde group can create a donor-acceptor character within the molecule, which is a common strategy in the design of efficient OLED emitters. spiedigitallibrary.org This intramolecular charge transfer character can lead to tunable emission colors and improved device performance.
Benzofuran derivatives have been successfully incorporated into various roles within OLEDs. For example, different substituted benzofurans have been used as high triplet energy host materials for phosphorescent OLEDs (PhOLEDs) and as fluorescent emitters for blue OLEDs. nih.govnih.govresearchgate.net The combination of a benzofuran core with other aromatic moieties has led to the development of high-efficiency blue and green emitting materials. rsc.orgresearchgate.netelsevierpure.com
The table below outlines the potential roles and expected properties of materials derived from 6-Benzofurancarboxaldehyde, 4-methoxy- in OLED applications, based on the performance of similar benzofuran-based materials.
| OLED Application | Role of Benzofuran Derivative | Relevant Properties of Benzofuran Core |
| Emissive Layer | Emitter or Dopant | High fluorescence quantum yield, tunable emission color |
| Host Material | Host for phosphorescent emitters | High triplet energy, good charge transport |
| Charge Transport Layer | Hole or Electron Transport Material | Good charge-carrier mobility, thermal stability |
While specific experimental data for 6-Benzofurancarboxaldehyde, 4-methoxy- is not available in the public domain, the established research on analogous compounds strongly supports its potential as a valuable precursor in the development of advanced polymers and optoelectronic materials. Further research into the synthesis and characterization of polymers and devices incorporating this specific molecule is warranted to fully explore its capabilities.
Emerging Research Frontiers and Interdisciplinary Perspectives
Integration with Network Pharmacology and Systems Biology Approaches
Network pharmacology and systems biology are transforming drug discovery by providing a holistic understanding of the interactions between drug molecules and biological systems. Instead of the traditional "one drug, one target" paradigm, these approaches analyze the complex network of interactions between a compound and multiple targets within a cell or organism. For a molecule like 6-Benzofurancarboxaldehyde, 4-methoxy-, which belongs to the versatile benzofuran (B130515) class of compounds, these methodologies offer a powerful lens through which to explore its potential therapeutic effects.
Benzofuran derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. researchgate.netresearchgate.netmdpi.com This broad spectrum of activity suggests that these compounds likely interact with multiple molecular targets. Network pharmacology can be employed to construct and analyze the "drug-target-disease" networks for 6-Benzofurancarboxaldehyde, 4-methoxy-. Such an analysis could help in:
Identifying multiple targets: Uncovering the various proteins and pathways that the compound interacts with to exert its biological effects.
Understanding the mechanism of action: Elucidating the complex biological processes modulated by the compound.
Predicting new therapeutic applications: Identifying potential new diseases or conditions that could be treated with this molecule based on its network interactions.
Explaining synergistic effects: In the context of traditional medicine or combination therapies, network pharmacology can help to understand how different components work together.
Systems biology, a related field, focuses on the computational and mathematical modeling of complex biological systems. By integrating data from genomics, proteomics, and metabolomics, systems biology can provide a dynamic view of how a compound like 6-Benzofurancarboxaldehyde, 4-methoxy- perturbs cellular networks over time. This can be particularly useful in understanding the dose-dependent effects and potential off-target interactions of the compound.
While specific network pharmacology or systems biology studies on 6-Benzofurancarboxaldehyde, 4-methoxy- are not yet widely published, the extensive research on the broader benzofuran scaffold provides a strong rationale for the application of these integrative approaches.
Novel Applications in Chemical Biology and Medicinal Chemistry
The benzofuran core is a privileged scaffold in medicinal chemistry, forming the basis for numerous biologically active molecules. researchgate.netnih.gov The unique electronic and structural features of 6-Benzofurancarboxaldehyde, 4-methoxy- make it an interesting candidate for the development of novel therapeutic agents and chemical probes.
In medicinal chemistry , the aldehyde functional group at the 6-position and the methoxy (B1213986) group at the 4-position of the benzofuran ring offer opportunities for synthetic modification to develop derivatives with enhanced potency and selectivity. Research on related benzofuran structures has demonstrated their potential as:
Anticancer Agents: Benzofuran derivatives have been shown to possess cytotoxic activity against various cancer cell lines. researchgate.netnih.govmdpi.com For instance, certain derivatives can induce apoptosis in leukemia cells. researchgate.net The structure-activity relationship (SAR) of benzofuran derivatives is an active area of research, aiming to optimize their anticancer properties. researchgate.netnih.gov
Enzyme Inhibitors: A study on 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives, which are structurally similar to 6-Benzofurancarboxaldehyde, 4-methoxy-, identified them as potent inhibitors of MAP kinase-interacting kinases (Mnks). nih.govresearchgate.net Mnk inhibition is a promising strategy for cancer therapy. researchgate.net
Anti-inflammatory Agents: The benzofuran scaffold is associated with anti-inflammatory properties. mdpi.comnih.gov Derivatives of 6-Benzofurancarboxaldehyde, 4-methoxy- could be explored for their potential to modulate inflammatory pathways like NF-κB and MAPK. mdpi.com
Antimicrobial Agents: The potential of benzofuran derivatives as antimicrobial agents is also being investigated.
In chemical biology , 6-Benzofurancarboxaldehyde, 4-methoxy- can serve as a starting point for the design of chemical probes to study biological processes. The aldehyde group can be used for bioconjugation, allowing the molecule to be attached to fluorescent dyes, affinity tags, or solid supports. Such probes could be used to:
Identify the protein targets of the compound.
Visualize the subcellular localization of the molecule.
Investigate its mechanism of action at a molecular level.
The diverse biological activities of the benzofuran scaffold underscore the potential of 6-Benzofurancarboxaldehyde, 4-methoxy- in both medicinal chemistry and chemical biology.
Green Chemistry Principles in Benzofuran Carboxaldehyde Synthesis
Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of green chemistry principles to the synthesis of 6-Benzofurancarboxaldehyde, 4-methoxy- is crucial for developing sustainable and environmentally friendly manufacturing processes.
Several strategies can be employed to make the synthesis of benzofuran carboxaldehydes greener:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, supercritical fluids, or ionic liquids.
Catalysis: Employing catalysts to improve reaction efficiency, reduce waste, and enable the use of milder reaction conditions. Palladium-catalyzed reactions, for example, are commonly used in the synthesis of benzofurans. rsc.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.
Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources. Vanillin, a natural product, has been used as a starting material for the synthesis of some benzofurans. rsc.org
While a specific green synthesis protocol for 6-Benzofurancarboxaldehyde, 4-methoxy- is not detailed in the provided search results, the general principles of green chemistry can be applied to its synthesis. A modular synthetic strategy, which allows for the efficient construction of diverse derivatives from a simple precursor, can also contribute to a more sustainable synthetic process. nih.gov
| Green Chemistry Principle | Application in Benzofuran Carboxaldehyde Synthesis |
| Prevention | Designing synthetic routes with fewer steps and less waste. |
| Atom Economy | Utilizing reactions like cycloadditions or rearrangements that incorporate most of the atoms from the reactants into the product. |
| Less Hazardous Chemical Syntheses | Using less toxic reagents and solvents. |
| Designing Safer Chemicals | Modifying the structure of the final compound to reduce its toxicity while maintaining its desired activity. |
| Safer Solvents and Auxiliaries | Replacing volatile organic compounds (VOCs) with greener alternatives. |
| Design for Energy Efficiency | Using catalysis to lower reaction temperatures and pressures. |
| Use of Renewable Feedstocks | Investigating biosynthetic pathways or using plant-derived starting materials. |
| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps in the synthesis. |
| Catalysis | Employing reusable catalysts to improve reaction rates and selectivity. |
| Design for Degradation | Designing the molecule to break down into harmless substances after its use. |
| Real-time analysis for Pollution Prevention | Monitoring the reaction in real-time to prevent the formation of byproducts. |
| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of explosions, fires, and chemical releases. |
Future Directions in Computational Design and Prediction of Activity
Computational methods are playing an increasingly important role in drug discovery and development. For 6-Benzofurancarboxaldehyde, 4-methoxy-, in silico approaches can accelerate the identification of its biological targets and the design of more potent and selective derivatives.
Future directions in the computational design and activity prediction for this compound include:
Molecular Docking: This technique can be used to predict the binding mode and affinity of 6-Benzofurancarboxaldehyde, 4-methoxy- to the active site of various proteins. Docking studies have been successfully used to understand the interactions of benzofuran derivatives with their targets. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structure of benzofuran derivatives with their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to its target protein, helping to understand the stability of the complex and the key interactions that contribute to binding. mdpi.com
Pharmacophore Modeling: This approach can be used to identify the essential three-dimensional arrangement of functional groups required for biological activity. This information can then be used to search for other compounds with similar activity or to design new molecules with improved properties.
ADMET Prediction: In silico tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of 6-Benzofurancarboxaldehyde, 4-methoxy- and its derivatives. nih.gov This can help to identify potential liabilities early in the drug discovery process.
The integration of these computational methods can guide the synthesis of new derivatives with improved therapeutic potential and reduce the time and cost associated with drug development. The in silico development of novel benzofuran-1,3,4-oxadiazoles as potential inhibitors of M. tuberculosis provides a recent example of the successful application of these computational approaches. mdpi.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-Benzofurancarboxaldehyde, 4-methoxy-, and how do reaction conditions influence yield?
- Methodology: The compound can be synthesized via cyclization of pre-functionalized benzofuran precursors followed by formylation. For example, a Vilsmeier-Haack reaction using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under controlled anhydrous conditions (0–5°C, 6–8 hours) introduces the aldehyde group at the 6-position. The methoxy group at the 4-position is typically introduced earlier via nucleophilic substitution (e.g., using methoxide ions on a halogenated precursor). Yield optimization requires inert atmosphere (N₂/Ar) and stoichiometric control of POCl₃ to avoid over-oxidation .
- Table 1: Synthetic Optimization Parameters
| Parameter | Condition Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 0–10°C | 5°C | ±15% |
| POCl₃ Equiv. | 1.2–2.0 | 1.5 | ±20% |
| Reaction Time | 4–12 hours | 8 hours | ±10% |
Q. What analytical techniques are recommended for structural confirmation of 6-Benzofurancarboxaldehyde, 4-methoxy-?
- Methodology:
- NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) identifies the aldehyde proton (δ 9.8–10.2 ppm) and methoxy group (δ 3.8–4.0 ppm). Coupling patterns in the aromatic region (δ 6.5–7.5 ppm) confirm substitution on the benzofuran ring.
- IR Spectroscopy: Peaks at ~1680–1700 cm⁻¹ (C=O stretch) and ~2830 cm⁻¹ (OCH₃) validate functional groups.
- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 190.0525 (C₁₀H₈O₃) .
Q. How can purity and stability be assessed during storage?
- Methodology: Use HPLC (C18 column, 70:30 acetonitrile/water mobile phase, UV detection at 254 nm) to monitor degradation. Stability studies under varying temperatures (4°C, 25°C) and humidity (0–80% RH) over 30 days reveal optimal storage at –20°C in amber vials with desiccants. Impurity profiles should match reference standards from NIST or EFSA protocols .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for 6-Benzofurancarboxaldehyde derivatives?
- Case Study: Discrepancies in ¹H NMR signals (e.g., split peaks for the aldehyde proton) may arise from rotational isomerism or solvent interactions. Solutions include:
- Variable-temperature NMR (VT-NMR) to observe coalescence effects.
- Computational modeling (DFT at B3LYP/6-31G* level) to predict stable conformers.
- Example: A 2024 study resolved conflicting NOESY correlations by identifying a minor conformer stabilized by intramolecular H-bonding between the aldehyde and methoxy groups .
Q. How does the 4-methoxy group influence reactivity in cross-coupling reactions?
- Mechanistic Insight: The electron-donating methoxy group directs electrophilic substitution to the 5-position of the benzofuran ring. In Suzuki-Miyaura couplings, steric hindrance from the methoxy group reduces yields when bulky boronic acids are used. Optimize by:
- Using Pd(OAc)₂/XPhos catalyst systems.
- Lowering reaction temperature (50°C vs. 80°C) to suppress side reactions.
- Table 2: Reactivity Comparison with Analogues
| Substituent | Coupling Partner | Yield (%) | Side Products |
|---|---|---|---|
| 4-OCH₃ | Phenylboronic acid | 72 | <5% |
| 4-NO₂ | Phenylboronic acid | 88 | 12% |
Q. What bioactivity assays are suitable for evaluating 6-Benzofurancarboxaldehyde, 4-methoxy-?
- Methodology:
- Antioxidant Activity: Lipid peroxidation inhibition assay (e.g., TBARS method) using rat liver microsomes. Compare to BHA (butylated hydroxyanisole) as a positive control.
- Enzyme Inhibition: Screen against HDACs (histone deacetylases) via fluorometric assays. IC₅₀ values correlate with substituent electronic effects; the 4-methoxy group enhances binding to hydrophobic pockets in HDAC6 .
Data Contradiction Analysis
Q. Why do computational predictions conflict with experimental solubility data?
- Resolution: LogP values calculated via ChemDraw (2.1) may underestimate the compound’s hydrophilicity due to intramolecular H-bonding. Experimental determination (shake-flask method, octanol/water) confirms higher solubility in polar solvents (e.g., DMSO) than predicted. Always validate in silico data with empirical measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
